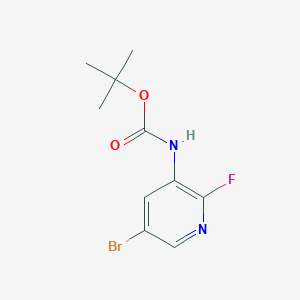![molecular formula C8H6F3NO B13049961 (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the benzofuran ring, and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable precursor, such as a fluorinated phenol, the benzofuran ring is constructed through cyclization reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, ammonia
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated amines
Wissenschaftliche Forschungsanwendungen
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain trifluoromethyl groups and are used in similar applications.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
α-Trifluoromethylstyrenes: Versatile intermediates for the synthesis of complex fluorinated compounds.
Uniqueness
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H6F3NO |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
(3S)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m1/s1 |
InChI-Schlüssel |
ONOKAHLUYBZPFQ-RXMQYKEDSA-N |
Isomerische SMILES |
C1[C@H](C2=CC(=C(C(=C2O1)F)F)F)N |
Kanonische SMILES |
C1C(C2=CC(=C(C(=C2O1)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)

![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)




![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)

